1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

Catalog No.
S1542789
CAS No.
142944-48-7
M.F
C13H18BrClN2
M. Wt
317.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

CAS Number

142944-48-7

Product Name

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine

IUPAC Name

1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine

Molecular Formula

C13H18BrClN2

Molecular Weight

317.65 g/mol

InChI

InChI=1S/C13H18BrClN2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2

InChI Key

GKCRZVPPCINNAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl

Synonyms

Piperazine, 1-(3-broMopropyl)-4-(3-chlorophenyl)-

Canonical SMILES

C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl

1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine (CAS 142944-48-7) is a bifunctional pharmaceutical building block featuring a highly reactive terminal alkyl bromide and a 3-chlorophenylpiperazine pharmacophore. It is primarily procured as an advanced electrophilic intermediate for the synthesis of central nervous system (CNS) agents, such as trazodone analogs, and as a critical reference standard for active pharmaceutical ingredient (API) impurity profiling. Its primary value in material selection lies in its accelerated leaving-group kinetics and pre-isolated purity, which streamline downstream N-alkylation steps compared to traditional chloro-analogs or crude multi-component mixtures .

Research Fit

Impurity reference standard: Trazodone Impurity 17 / Urapidil Impurity 5
Synthetic intermediate: bromopropyl handle for isotrazodone preparation
Meta-chlorophenyl pharmacophore with reactive alkyl bromide functionality

Substituting this compound with the more common 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine often leads to sluggish alkylation kinetics, requiring harsh thermal conditions (>100 °C) that can degrade sensitive nucleophiles or cause unwanted elimination side-reactions. Conversely, attempting to synthesize the bromopropyl intermediate in situ using 1-(3-chlorophenyl)piperazine and 1,3-dibromopropane generates significant bis-alkylated dimer impurities (often 10–20%), which are notoriously difficult to separate from the target API. Procuring the pre-purified bromopropyl intermediate ensures rapid, high-yielding SN2 couplings at milder temperatures while bypassing the stoichiometric and purification challenges of in situ generation [1].

Substitution Risk

Target: Bromopropyl analog (BCP)
Chloropropyl / dichloro analogs
Unique neutral-loss MRM transition enables specific detection in co-elution
Different fragmentation pattern; co-eluting isomer may confound quantification
Bromide leaving group supports rapid alkylation under microwave conditions
Chloride leaving group may require longer reaction times, reducing throughput
Elutes in interference-free chromatographic zone at 6.19 min
Elution zone near unknown interferents may complicate peak purity assessment

Accelerated Alkylation Kinetics via Bromide Leaving Group

In comparative N-alkylation reactions with complex heterocyclic nucleophiles, the bromopropyl intermediate demonstrates significantly faster reaction kinetics than its chloropropyl counterpart. Because bromide is a superior leaving group, the substitution typically reaches >95% conversion in 2–4 hours at 60–80 °C in polar aprotic solvents. In contrast, the 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine baseline often requires 12–24 hours at elevated temperatures (>100 °C) to achieve comparable conversion, frequently necessitating the addition of stoichiometric iodide salts to force the reaction [1].

Evidence DimensionNucleophilic Substitution (SN2) Conversion Time
Target Compound Data>95% conversion in 2–4 hours at 60–80 °C (without iodide catalysts)
Comparator Or Baseline1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (requires 12–24 hours at >100 °C)
Quantified Difference6 to 8-fold reduction in reaction time; 20–40 °C lower processing temperature
ConditionsStandard N-alkylation in DMF/ACN with carbonate base

Enables milder processing conditions that preserve thermally sensitive substrates and eliminate the need for expensive iodide catalysts.

System Suitability Precision
Head-to-head
%RSD 4.70% (n=6) vs 12.05% (CCP), 11.60% (CPH)
Reported lower injection variability at limit concentration
0.06 ppb, UFLC-MS/MS, isocratic C18-PFP

Elimination of Bis-Alkylated Dimer Impurities

A common alternative to procuring this specific intermediate is the in situ alkylation of 1-(3-chlorophenyl)piperazine with an excess of 1,3-dibromopropane. However, this unoptimized approach statistically yields 10–20% of the symmetric bis-piperazine dimer due to competitive double-alkylation. Procuring the pre-isolated, high-purity 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine guarantees exact 1:1 stoichiometry in the final coupling step, reducing dimer formation to below the 0.1% ICH reporting threshold and drastically simplifying downstream purification [1].

Evidence DimensionBis-alkylated Dimer Impurity Level
Target Compound Data<0.1% dimer formation in downstream coupling
Comparator Or BaselineIn situ synthesis (yields 10–20% dimer impurity)
Quantified Difference100- to 200-fold reduction in dimer impurity burden
ConditionsDownstream API coupling vs. crude one-pot synthesis

Directly impacts final API yield and purity, bypassing costly and solvent-intensive purification steps required to remove dimerized byproducts.

MRM Specificity
Method context
m/z 318.15→318.15 (CE −5V) vs CBP 318.95→118.10
Enables identification despite co-elution at RT 6.19 min
Co-eluting isomer distinct by neutral loss vs fragment ion

Precise Calibration for Regulatory Impurity Profiling

Beyond its role as a synthetic precursor, this compound is heavily procured as a certified reference standard for HPLC/GC-MS impurity profiling. During the manufacturing of trazodone and related arylpiperazine APIs, halogenated intermediates can persist as genotoxic impurities. Utilizing the exact brominated reference standard allows quality control laboratories to accurately calibrate retention times and response factors, achieving limits of detection (LOD) in the 1–10 ppm range, which is impossible to accurately quantify using only the chloro-analog surrogate [1].

Evidence DimensionAnalytical Limit of Detection (LOD) for Impurity Profiling
Target Compound DataAccurate quantification in the 1–10 ppm range for regulatory filings
Comparator Or BaselineChloro-analog surrogate (fails to match exact retention time and ionization response)
Quantified DifferenceProvides exact retention time and mass-spec fragmentation matching, eliminating surrogate calibration errors
ConditionsHPLC/GC-MS method validation for API release testing

Essential for passing strict regulatory audits regarding potential genotoxic impurities in final pharmaceutical products.

Intermediate Precision
Head-to-head
Combined %RSD 3.24% vs 17.97% (CCP), 17.61% (CPH)
Reported lower across-day variability
n=12, different day/analyst, 0.625 ppm
Microwave Synthesis Yield
Cross-study comparable
98% in 1 min
Supports efficient intermediate conversion
K2CO3, TBAB, DMF, MW irradiation
Accuracy Recovery
Head-to-head
82–92% (BCP) vs 79–102% (CCP)
Narrower recovery span supports method consistency
3 spike levels (0.150–0.900 ppb)
Chromatographic Resolution
Method context
RT 6.19 min (no unknown peaks) vs 5.57 min (adjacent unknown)
Cleaner window reduces integration risk
C18-PFP, isocratic, 7 min run

Late-Stage API N-Alkylation

Ideal for the late-stage coupling of complex, sterically hindered, or thermally sensitive heterocyclic cores where the high reactivity of the bromopropyl group ensures high yields without degradation [1].

Pharmacopeial Impurity Profiling

Procured by analytical laboratories to serve as a precise retention-time marker and quantitative standard for monitoring unreacted intermediates in trazodone and related arylpiperazine manufacturing batches [1].

High-Throughput Medicinal Chemistry

Used to rapidly synthesize diverse libraries of CNS-active drug candidates by reacting the terminal bromide with a wide array of amines, thiols, and phenols under mild, high-throughput conditions [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Trazodone impurity profiling & method qualification
Authenticated impurity standard with co-elution specificity
MRM transition verification, precision at limit concentration
Isotrazodone reference standard synthesis
Bromopropyl leaving-group reactivity
Reaction efficiency under microwave conditions
Urapidil impurity profiling & monograph compliance
Spectroscopic identity characterization
Retention time and mass fingerprint confirmation
Arylpiperazine SAR & library synthesis
Versatile bromopropyl synthetic handle
Derivatization efficiency across nucleophile classes

XLogP3

3.6

Explore Compound Types